Cocamidopropyl hydroxysultaine

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

Cocamidopropyl hydroxysultaine (CAPHS) is a common amphoteric surfactant used in personal care and household products. It is derived from coconut oil and is known for its mildness and low irritation potential. CAPHS has gained popularity due to its unique properties, making it a preferred choice for use in a wide range of applications.

Aplicaciones Científicas De Investigación

Cocamidopropyl hydroxysultaine has been extensively used in scientific research due to its unique properties. It has been used as a surfactant in various analytical techniques such as capillary electrophoresis, liquid chromatography, and mass spectrometry. Cocamidopropyl hydroxysultaine has also been used as a solubilizing agent for poorly soluble drugs, which has led to its use in drug delivery systems. Furthermore, Cocamidopropyl hydroxysultaine has been used as a substitute for sodium dodecyl sulfate (SDS) in protein electrophoresis due to its mildness and low interference with protein activity.

Mecanismo De Acción

Cocamidopropyl hydroxysultaine is an amphoteric surfactant that can act as both an anionic and cationic surfactant, depending on the pH of the solution. At low pH, Cocamidopropyl hydroxysultaine is a cationic surfactant and has a positive charge. At high pH, Cocamidopropyl hydroxysultaine is an anionic surfactant and has a negative charge. The mechanism of action of Cocamidopropyl hydroxysultaine involves the formation of micelles, which are aggregates of surfactant molecules. The micelles solubilize hydrophobic compounds, making them more soluble in water.

Efectos Bioquímicos Y Fisiológicos

Cocamidopropyl hydroxysultaine has been shown to have low toxicity and is considered safe for use in personal care and household products. It has been shown to be non-irritating to the skin and eyes and has low sensitization potential. Cocamidopropyl hydroxysultaine has also been shown to be biodegradable, making it environmentally friendly.

Ventajas Y Limitaciones Para Experimentos De Laboratorio

Cocamidopropyl hydroxysultaine has several advantages for use in lab experiments. It is a mild surfactant that does not interfere with protein activity and has low toxicity. Cocamidopropyl hydroxysultaine is also stable over a wide pH range, making it suitable for use in a variety of applications. However, Cocamidopropyl hydroxysultaine has some limitations, including its high cost and limited availability compared to other surfactants.

Direcciones Futuras

There are several future directions for research on Cocamidopropyl hydroxysultaine. One area of research is the development of new synthesis methods that are more cost-effective and environmentally friendly. Another area of research is the use of Cocamidopropyl hydroxysultaine in drug delivery systems, as it has shown promise as a solubilizing agent for poorly soluble drugs. Additionally, further research is needed to investigate the potential of Cocamidopropyl hydroxysultaine as a substitute for SDS in protein electrophoresis. Finally, research is needed to investigate the environmental impact of Cocamidopropyl hydroxysultaine and its biodegradability in different environments.

In conclusion, Cocamidopropyl hydroxysultaine is a unique amphoteric surfactant that has gained popularity due to its mildness and low irritation potential. It has several advantages for use in lab experiments and has been extensively used in scientific research. There are several future directions for research on Cocamidopropyl hydroxysultaine, including the development of new synthesis methods, the use of Cocamidopropyl hydroxysultaine in drug delivery systems, and investigation of its potential as a substitute for SDS in protein electrophoresis.

Métodos De Síntesis

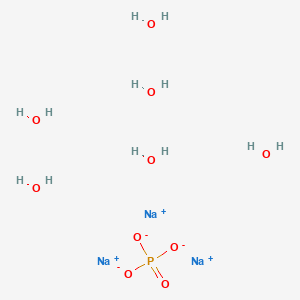

Cocamidopropyl hydroxysultaine is synthesized by reacting cocamidopropyl betaine (CAPB) with sodium hydroxide and sulfuric acid. The reaction takes place in an aqueous solution and is carried out at an elevated temperature. The resulting product is then purified and dried to obtain the final product.

Propiedades

Número CAS |

19223-55-3 |

|---|---|

Nombre del producto |

Cocamidopropyl hydroxysultaine |

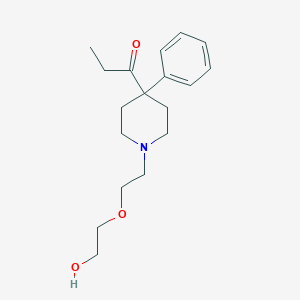

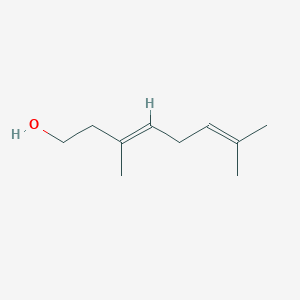

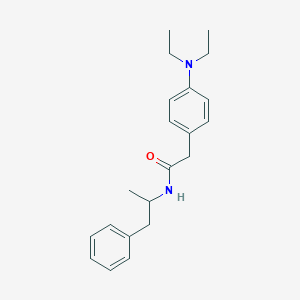

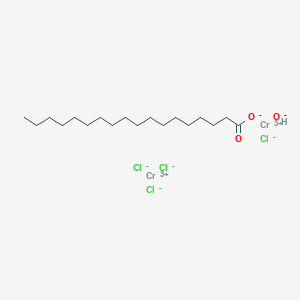

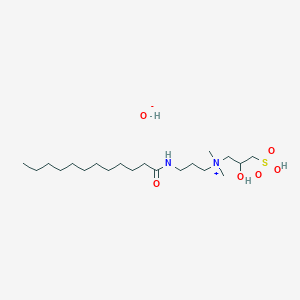

Fórmula molecular |

C20H43N2O5S+ |

Peso molecular |

440.6 g/mol |

Nombre IUPAC |

3-[3-(dodecanoylamino)propyl-dimethylazaniumyl]-2-hydroxypropane-1-sulfonate |

InChI |

InChI=1S/C20H42N2O5S/c1-4-5-6-7-8-9-10-11-12-14-20(24)21-15-13-16-22(2,3)17-19(23)18-28(25,26)27/h19,23H,4-18H2,1-3H3,(H-,21,24,25,26,27) |

Clave InChI |

LCLDNSRTAXDPFE-UHFFFAOYSA-N |

SMILES |

CCCCCCCCCCCC(=O)NCCC[N+](C)(C)CC(CS(=O)(=O)[O-])O |

SMILES canónico |

CCCCCCCCCCCC(=O)NCCC[N+](C)(C)CC(CS(=O)(=O)O)O.[OH-] |

Otros números CAS |

19223-55-3 68139-30-0 |

Descripción física |

Liquid |

Pictogramas |

Corrosive |

Origen del producto |

United States |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.